molecular formula C10H12N2O3 B8047225 5-(3-Oxocyclohexyl)pyrimidine-2,4(1H,3H)-dione

5-(3-Oxocyclohexyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B8047225
M. Wt: 208.21 g/mol
InChI Key: KAXJCQYEUPWIDR-UHFFFAOYSA-N
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Description

5-(3-Oxocyclohexyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a pyrimidine ring substituted with a 3-oxocyclohexyl group. Compounds with pyrimidine rings are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Oxocyclohexyl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could be the reaction of a cyclohexanone derivative with a suitable pyrimidine precursor in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: Various substitution reactions can occur, where different functional groups replace the existing ones on the pyrimidine ring or the cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Oxocyclohexyl)pyrimidine-2,4(1H,3H)-dione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, compounds with pyrimidine rings are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific biological activities of this compound would require further investigation.

Medicine

In medicine, such compounds might be investigated for their therapeutic potential. Pyrimidine derivatives are known for their roles in antiviral and anticancer therapies.

Industry

Industrially, these compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for 5-(3-Oxocyclohexyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with biological targets. Typically, pyrimidine derivatives interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Oxocyclohexyl)pyrimidine-2,4(1H,3H)-dione: can be compared with other pyrimidine derivatives like uracil, thymine, and cytosine, which are well-known nucleobases.

    Cyclohexanone derivatives: Compounds like cyclohexanone and its substituted analogs.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine or cyclohexanone derivatives.

Properties

IUPAC Name

5-(3-oxocyclohexyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-7-3-1-2-6(4-7)8-5-11-10(15)12-9(8)14/h5-6H,1-4H2,(H2,11,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXJCQYEUPWIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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